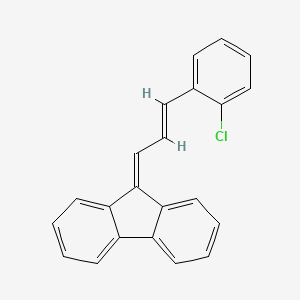![molecular formula C28H16F12Sn B14747410 Tetrakis[3-(trifluoromethyl)phenyl]stannane CAS No. 1262-75-5](/img/structure/B14747410.png)
Tetrakis[3-(trifluoromethyl)phenyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[3-(trifluoromethyl)phenyl]stannane is an organotin compound with the molecular formula C28H16F12Sn. It is characterized by the presence of four trifluoromethylphenyl groups attached to a central tin atom. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis[3-(trifluoromethyl)phenyl]stannane typically involves the reaction of tin tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide or 3-(trifluoromethyl)phenyllithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+4C6H4(CF3)MgBr→Sn[C6H4(CF3)]4+4MgBrCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
Tetrakis[3-(trifluoromethyl)phenyl]stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The trifluoromethylphenyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong nucleophile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) oxides, while reduction could produce tin(II) compounds. Substitution reactions can result in the formation of new organotin derivatives with different functional groups.
科学的研究の応用
Tetrakis[3-(trifluoromethyl)phenyl]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: The compound is used in the development of new materials with unique electronic and structural properties.
作用機序
The mechanism by which tetrakis[3-(trifluoromethyl)phenyl]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The trifluoromethylphenyl groups can influence the electronic properties of the tin atom, affecting its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of the reaction or application.
類似化合物との比較
Similar Compounds
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound has a similar structure but with boron as the central atom instead of tin.
Tetrakis(pentafluorophenyl)borate: Another similar compound with pentafluorophenyl groups attached to a boron center.
Tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanolato]aluminate: This compound features aluminum as the central atom with fluorinated aryl groups.
Uniqueness
Tetrakis[3-(trifluoromethyl)phenyl]stannane is unique due to the presence of tin as the central atom, which imparts distinct electronic and structural properties compared to similar compounds with boron or aluminum centers
特性
CAS番号 |
1262-75-5 |
|---|---|
分子式 |
C28H16F12Sn |
分子量 |
699.1 g/mol |
IUPAC名 |
tetrakis[3-(trifluoromethyl)phenyl]stannane |
InChI |
InChI=1S/4C7H4F3.Sn/c4*8-7(9,10)6-4-2-1-3-5-6;/h4*1-2,4-5H; |
InChIキー |
YAWLMBRKFWDGDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)

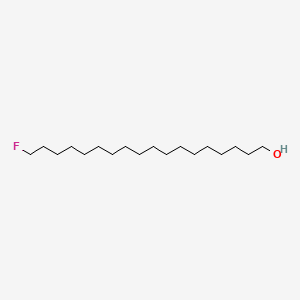
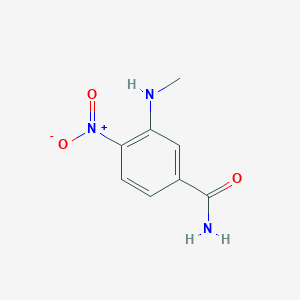
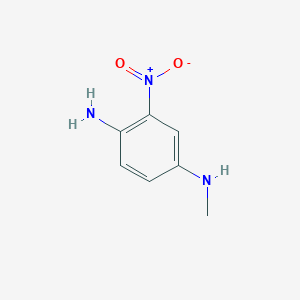
![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
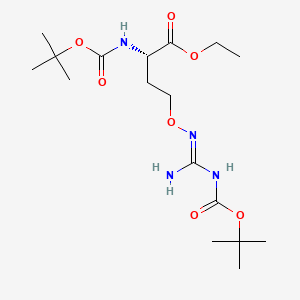


![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
